

Amentoflavone: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amentoflavone

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This technical guide provides an in-depth overview of the core physicochemical properties of **amentoflavone**, a naturally occurring biflavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.

Core Physicochemical Properties

Amentoflavone, a dimer of apigenin, possesses a complex molecular structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₁₈ O ₁₀	[1][2][3][4][5][6][7]
Molecular Weight	538.46 g/mol	[1][2][3][4][5][6][8][9]
Melting Point	>300 °C (with decomposition)	[1][2][9][10][11]
Water Solubility	0.0072 g/L (at 25°C) (practically insoluble)	[2][9]
Solubility in Organic Solvents	Soluble in DMSO and ethanol; sparingly soluble in methanol and pyridine.	[2][9][10][11][12][13]
pKa (Strongest Acidic)	6.01 - 6.12 (Predicted)	[10][11][14]
logP (Octanol/Water)	3.492 (Estimated)	[15]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental for research and drug development. The following section outlines standardized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741> and OECD Guideline 102.[1][7][15][16][17][18][19][20]

Objective: To determine the temperature range over which a solid substance melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (closed at one end)
- Thermometer (calibrated)

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **amentoflavone** is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end, achieving a column height of 2-4 mm.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.
- Heating: The apparatus is heated at a steady rate of approximately 10°C per minute initially.
- Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for water solubility and can be modified for organic solvents.[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[21\]](#)[\[22\]](#)

Objective: To determine the saturation concentration of **amentoflavone** in a specific solvent at a given temperature.

Materials:

- **Amentoflavone**

- Solvent of interest (e.g., water, ethanol, DMSO)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- **Sample Preparation:** An excess amount of **amentoflavone** is added to a known volume of the solvent in a sealed flask.
- **Equilibration:** The flask is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
- **Sample Analysis:** A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of **amentoflavone** is determined using a validated HPLC method.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Determination of Partition Coefficient (logP) by HPLC

This protocol follows the principles of the OECD Guideline 117.^{[2][5][14][23][24]}

Objective: To determine the n-octanol/water partition coefficient (logP) of **amentoflavone**, which is a measure of its lipophilicity.

Apparatus and Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- **Amentoflavone**
- Reference compounds with known logP values
- Volumetric flasks and pipettes

Procedure:

- **Mobile Phase Preparation:** A suitable mobile phase, typically a mixture of methanol or acetonitrile and water, is prepared.
- **Calibration:** A series of reference compounds with known logP values are injected into the HPLC system to establish a calibration curve by plotting the logarithm of their retention times against their known logP values.
- **Sample Preparation:** A stock solution of **amentoflavone** is prepared in the mobile phase.
- **HPLC Analysis:** The **amentoflavone** solution is injected into the HPLC system, and its retention time is determined.
- **logP Calculation:** The logarithm of the retention time of **amentoflavone** is used to interpolate its logP value from the calibration curve.

Determination of Acidity Constant (pKa) by UV-Vis Spectroscopy

This protocol is based on the spectrophotometric titration method.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Objective: To determine the pKa of the acidic hydroxyl groups of **amentoflavone**.

Apparatus and Materials:

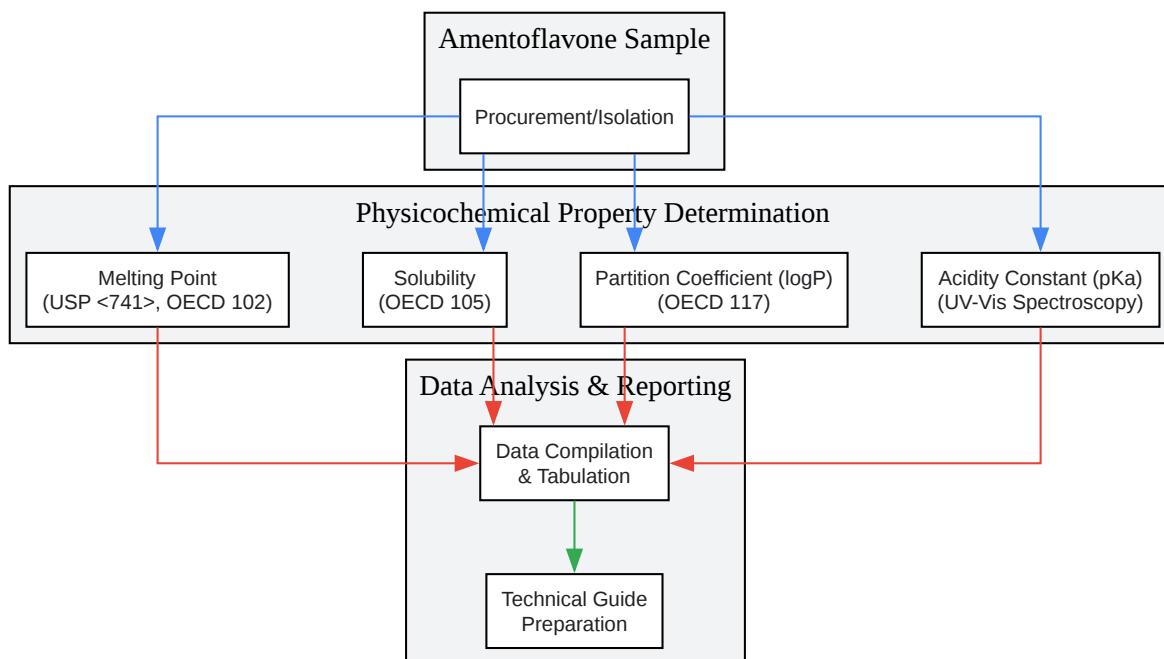
- UV-Vis spectrophotometer
- pH meter
- A series of buffer solutions with a range of known pH values
- **Amentoflavone**
- Volumetric flasks and cuvettes

Procedure:

- **Solution Preparation:** A stock solution of **amentoflavone** is prepared in a suitable solvent (e.g., methanol or DMSO). A series of solutions are then prepared by diluting the stock solution in different buffer solutions covering a wide pH range.
- **Spectral Measurement:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of **amentoflavone** have different molar absorptivities is plotted against the pH.
- **pKa Calculation:** The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

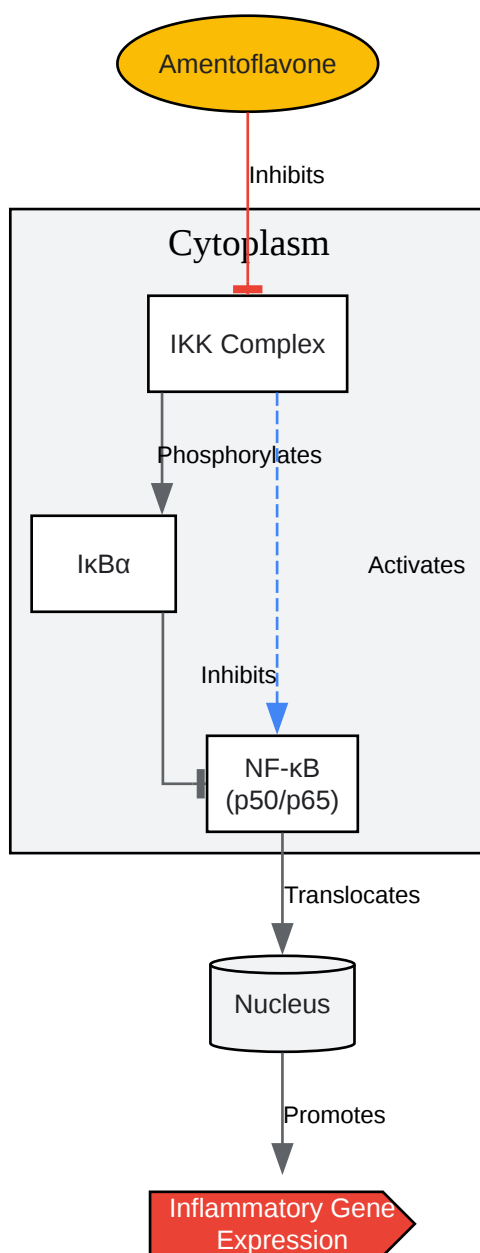
Signaling Pathways and Experimental Workflows

Amentoflavone exerts its biological effects through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions and a general workflow for physicochemical characterization.



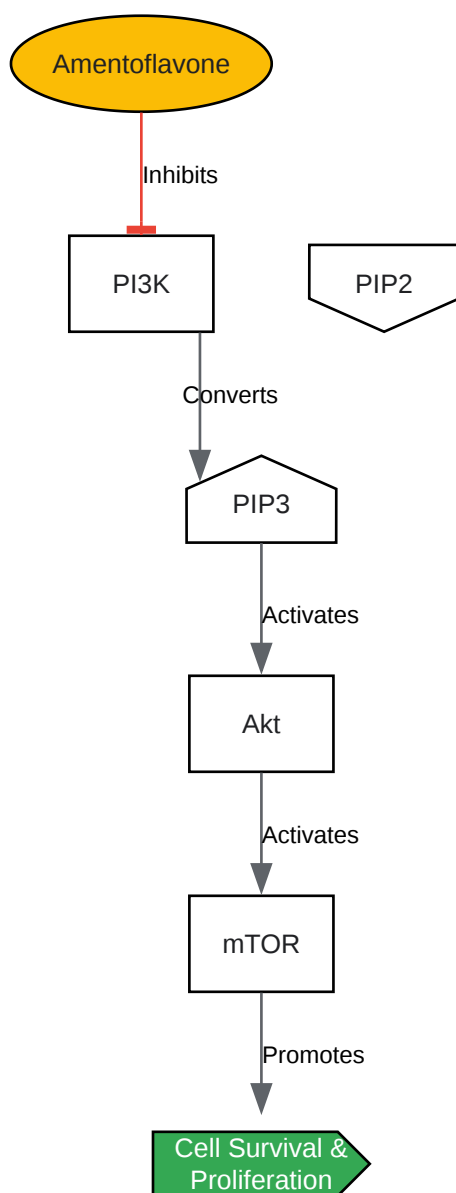
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Fig. 1: General workflow for physicochemical characterization of **amentoflavone**.



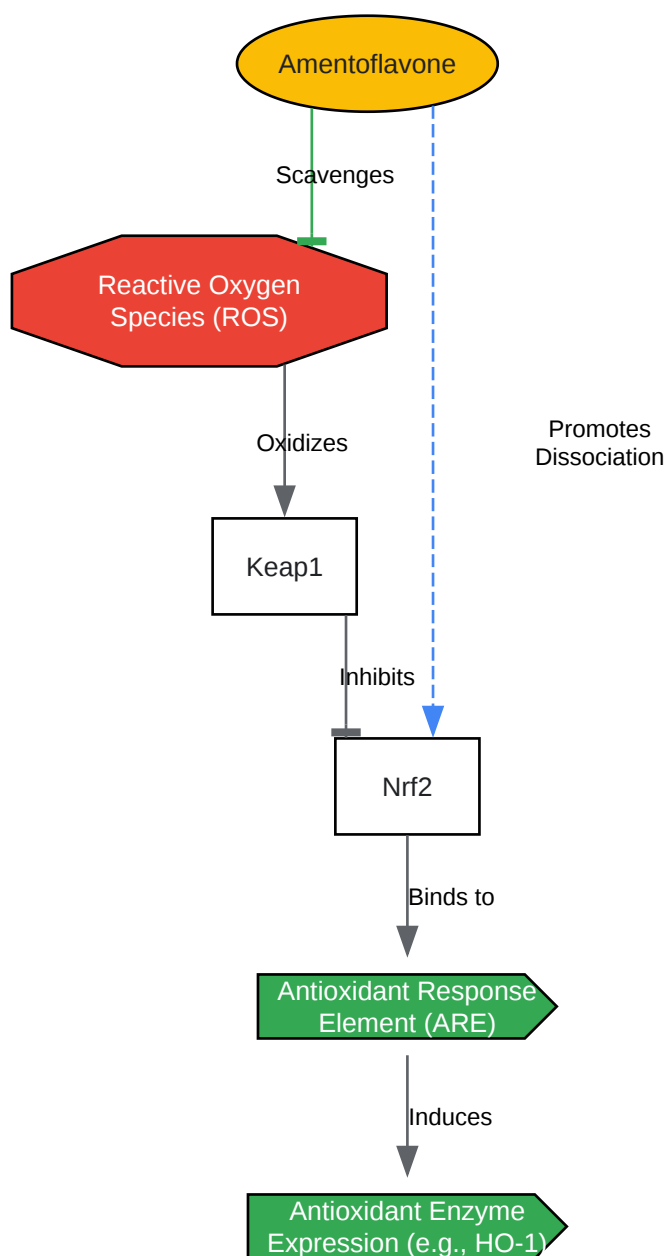
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Fig. 2: **Amentoflavone**'s inhibitory effect on the NF-κB signaling pathway.



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Fig. 3: **Amentoflavone**'s modulation of the PI3K/Akt signaling pathway.



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Fig. 4: **Amentoflavone's** role in the Nrf2-mediated antioxidant response.

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- To cite this document: BenchChem. [Amentoflavone: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664850#physicochemical-properties-of-amentoflavone-for-research]

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